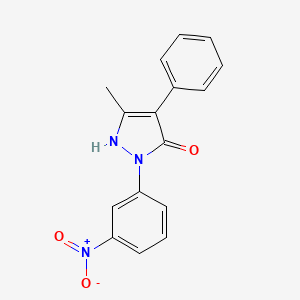

5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

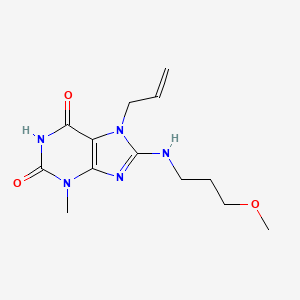

5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 5-methyl-2-NP, is a heterocyclic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is an important intermediate in the synthesis of various drugs and has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic materials. 5-methyl-2-NP is also used in the synthesis of a variety of other heterocyclic compounds, including the important drug 5-fluorouracil.

Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

The compound 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its molecular structure and hydrogen bonding characteristics. Researchers found that in certain derivatives, molecules are linked into complex sheets or chains by combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, exhibiting polarized molecular-electronic structures (Portilla et al., 2007).

Metal Ion Detection and Extraction

This compound has been examined as a reagent for the detection and solvent extraction of metal ions. It shows promise as a group-extraction reagent for the spectrophotometric determination of various metal ions like copper, nickel, cobalt, manganese, zinc, chromium(VI), and molybdenum(VI) (Mirza & Nwabue, 1981).

Synthesis of Heterocyclic Dyes

The compound is involved in the synthesis of heterocyclic dyes. Researchers have synthesized isomeric heterocyclic dyes using diazotization reactions, finding that the introduction of additional carboxyl and hydroxyl groups in the phenyl ring makes them effective multidentate chelating ligands in coordination chemistry (Qian et al., 2019).

Corrosion Inhibition

Pyrazole derivatives, including variants of this compound, have been investigated as novel corrosion inhibitors for mild steel, an application useful in industrial processes. These inhibitors have shown high efficiency and have been studied using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).

Investigation of Basicity

The basicity of 4,5-dihydropyrazoles, including compounds similar to 5-methyl-2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, has been investigated. The pKa values of derivatives substituted at position 1 were determined, and theoretical calculations were performed to predict the inversion of N-1 and N-2 basicity between certain derivatives (Alkorta et al., 2000).

Bioinorganic Chemistry

In bioinorganic chemistry, reactions of similar compounds with metals like Co(II), Ni(II), and Cu(II) have been studied. These reactions have been analyzed for their potential in vitro cytotoxic activity against certain cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).

Propiedades

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-11-15(12-6-3-2-4-7-12)16(20)18(17-11)13-8-5-9-14(10-13)19(21)22/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYSDRGARDURMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea](/img/structure/B2890642.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)

![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)